

Preclinical Pharmacology of AZD-8529: A Technical Overview

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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240

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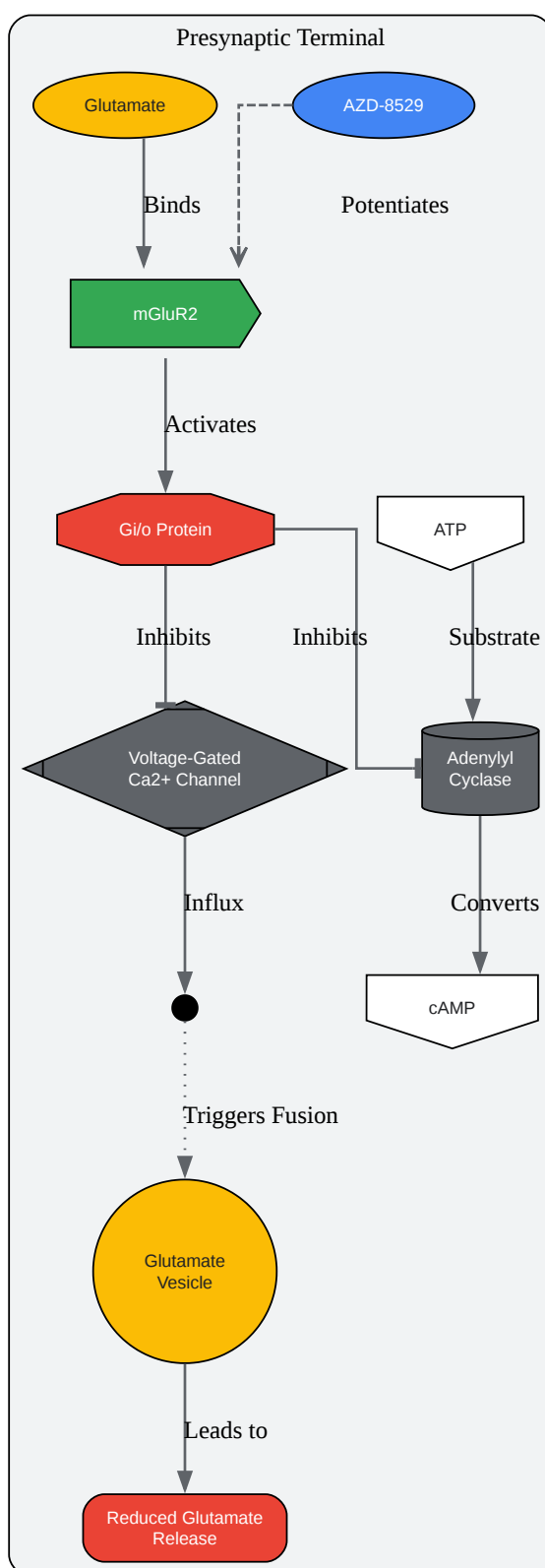
This technical guide provides an in-depth overview of the preclinical pharmacology of **AZD-8529**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The data herein is compiled from publicly available scientific literature and presented for research and drug development professionals.

Mechanism of Action

AZD-8529 is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.^[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate.^{[2][3][4]} This mechanism allows for a more nuanced modulation of glutamatergic neurotransmission, as the effect of **AZD-8529** is dependent on the presence of endogenous glutamate.^[2] The potentiation of mGluR2, a presynaptic autoreceptor, leads to a reduction in glutamate release, which is a key mechanism underlying its therapeutic potential in various neuropsychiatric disorders.

Signaling Pathway

The binding of glutamate to the mGluR2 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. **AZD-8529** enhances this process, leading to a more robust downstream signaling response.



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Caption: mGluR2 signaling pathway modulated by **AZD-8529**.

In Vitro Pharmacology

Binding and Functional Activity

AZD-8529 demonstrates high potency in binding to and potentiating the function of the mGluR2 receptor. The following table summarizes its key in vitro pharmacological parameters.

Parameter	Species	Value	Assay Type	Reference
Binding Affinity (K _i)	Human	16 nM	Radioligand Binding	[1]
Functional Potentiation (EC ₅₀)	Human	195 nM	[³⁵ S]GTPγS Binding	[1] [5]
Human	285 ± 20 nM	Fluorescence-based Assay	[5]	
Maximum Potentiation (E _{max})	Human	110%	[³⁵ S]GTPγS Binding	[1] [5]
Glutamate EC ₅₀ Shift	Human	7.4-fold	[³⁵ S]GTPγS Binding	[1]

Selectivity Profile

The selectivity of **AZD-8529** has been assessed against other mGluR subtypes and a broad panel of other molecular targets.

Receptor Subtype	Activity	Value (μM)	Assay Type	Reference
mGluR1, mGluR3, mGluR4, mGluR6, mGluR7	No PAM activity	> 20-25	Fluorescence-based Assay	[5]
mGluR5	Weak PAM	EC50 = 3.9	Fluorescence-based Assay	[1]
mGluR8	Antagonism	IC50 = 23	Fluorescence-based Assay	[1]
Adenosine A3 Receptors	Inhibition	>50% inhibition at 10 μM	Radioligand Binding	[5]
Norepinephrine Transporter (NET)	Inhibition	IC50 = 4.73	Radioligand Binding	[5]

Selectivity was also evaluated at 10μM in 161 other receptor, enzyme, and ion channel assays with only modest activity found at 9 targets.[1]

In Vivo Pharmacology

AZD-8529 has been evaluated in several rodent and non-human primate models of neuropsychiatric and neurological disorders.

Schizophrenia Model

In a murine model of schizophrenia, **AZD-8529** demonstrated efficacy in reversing hyperlocomotion induced by phencyclidine (PCP).[1]

Animal Model	Treatment	Dose Range (mg/kg, s.c.)	Effect	Reference
PCP-induced hyper-locomotion in mice	AZD-8529 alone	57.8 to 115.7	Reversed hyper-locomotion	[1]
AZD-8529 + atypical antipsychotic	5.8	Reversed hyper-locomotion	[1]	

Nicotine Addiction Models

In squirrel monkeys, **AZD-8529** reduced nicotine self-administration and reinstatement of nicotine-seeking behavior.[5][6][7] In rats, it decreased nicotine-induced dopamine release in the nucleus accumbens.[5][6][7]

Animal Model	Treatment	Dose Range (mg/kg, i.m.)	Effect	Reference
Nicotine self-administration in squirrel monkeys	AZD-8529	0.3 - 3	Decreased nicotine self-administration	[5][6][7]
Nicotine- and cue-induced reinstatement in squirrel monkeys	AZD-8529	0.3 - 3	Reduced reinstatement of nicotine seeking	[5][6][7]
Nicotine-induced dopamine release in rats	AZD-8529	30 (s.c.)	Decreased dopamine release in NAc shell	[7]

Alcohol Seeking Model

In rats, **AZD-8529** was shown to block cue-induced reinstatement of alcohol seeking, an effect that was absent in rats with a mutation in the mGluR2 gene, confirming its on-target effect.[4][8]

Animal Model	Treatment	Dose Range (mg/kg, s.c.)	Effect	Reference
Cue-induced reinstatement of alcohol seeking in Wistar rats	AZD-8529	20 and 40	Blocked reinstatement	[4][8]
Stress-induced reinstatement of alcohol seeking in Wistar rats	AZD-8529	20 and 40	No effect	[8]

Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, **AZD-8529** reduced the severity of L-DOPA-induced dyskinesia without compromising the anti-parkinsonian effects of L-DOPA.[9]

Animal Model	Treatment	Dose Range (mg/kg)	Effect	Reference
L-DOPA-induced dyskinesia in 6-OHDA-lesioned rats	AZD-8529	0.1, 0.3, and 1	Significantly reduced the duration of abnormal involuntary movements	[9]

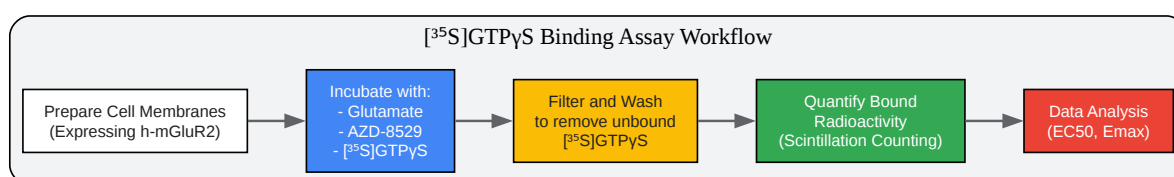
Pharmacokinetics and CNS Penetration

Preclinical and clinical data indicate that **AZD-8529** has good oral bioavailability and penetrates the central nervous system.[2] In healthy human volunteers, cerebrospinal fluid (CSF) levels of **AZD-8529** were approximately half of the plasma free-fraction, suggesting good blood-brain barrier penetration.[1]

Experimental Protocols

In Vitro Functional Assay: [³⁵S]GTPyS Binding

This assay measures the functional activity of G-protein coupled receptors. The protocol involves incubating cell membranes expressing the target receptor (e.g., human mGluR2 expressed in CHO or HEK cells) with the agonist (glutamate), the test compound (**AZD-8529**), and [³⁵S]GTPyS.^{[1][5]} Activation of the receptor leads to the exchange of GDP for [³⁵S]GTPyS on the G-protein, and the amount of bound radioactivity is quantified to determine the potency and efficacy of the compound.

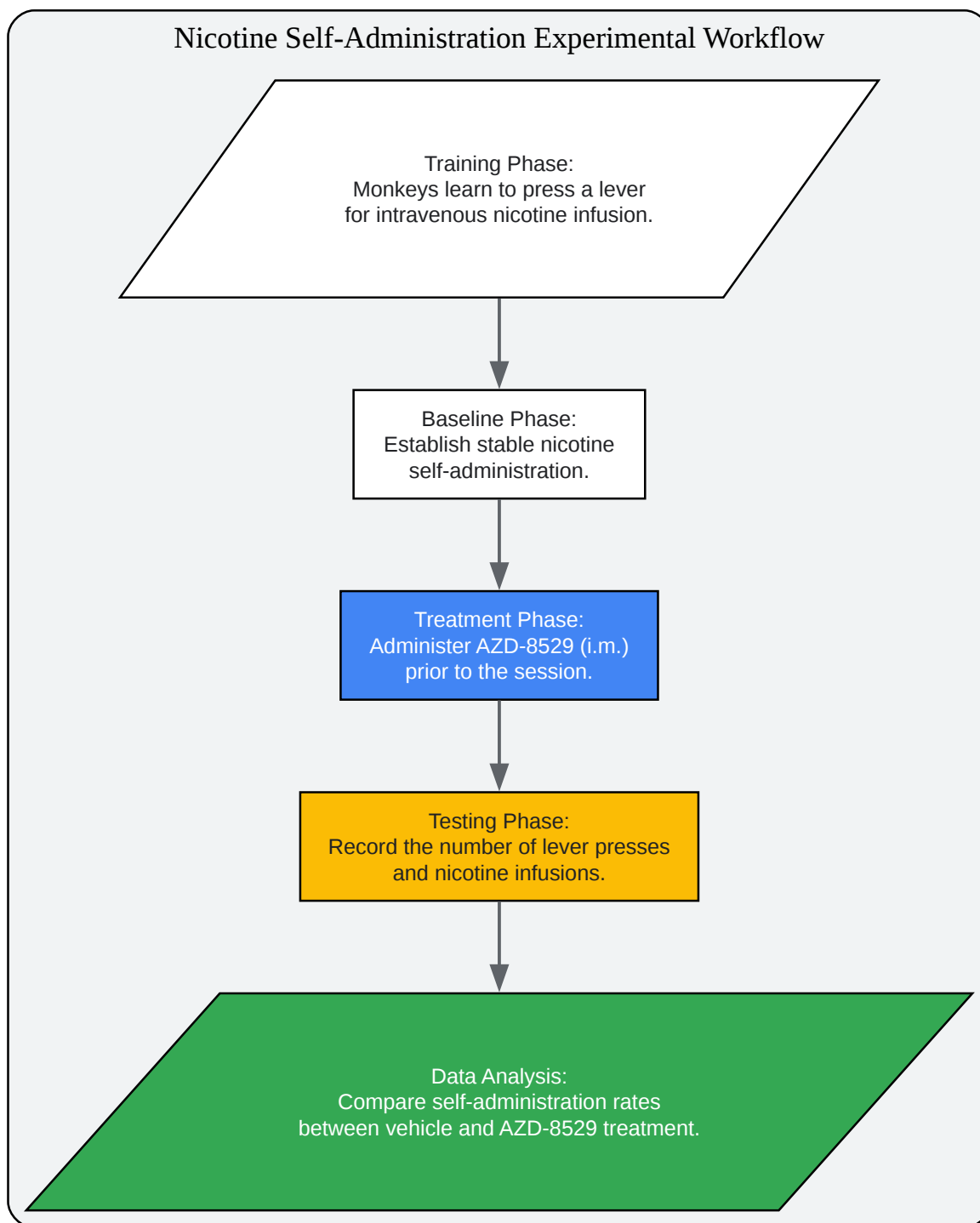


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Caption: Workflow for the [³⁵S]GTPyS binding assay.

In Vivo Behavioral Assay: Nicotine Self-Administration in Squirrel Monkeys

This is a well-established operant conditioning model to study the reinforcing effects of drugs of abuse.^[5] Animals are trained to perform a specific response (e.g., lever press) to receive an intravenous infusion of nicotine. The effect of a test compound like **AZD-8529** is evaluated by administering it before the self-administration session and measuring any changes in the number of nicotine infusions the animal self-administers.



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Caption: Experimental workflow for nicotine self-administration in squirrel monkeys.

Summary and Conclusion

The preclinical data for **AZD-8529** characterize it as a potent and selective positive allosteric modulator of mGluR2. It has demonstrated efficacy in a range of animal models relevant to schizophrenia, addiction, and Parkinson's disease. Its favorable pharmacokinetic profile, including CNS penetration, further supports its potential as a therapeutic agent. This technical guide provides a consolidated resource of the core preclinical pharmacology of **AZD-8529** to aid researchers and drug developers in their ongoing investigations.

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